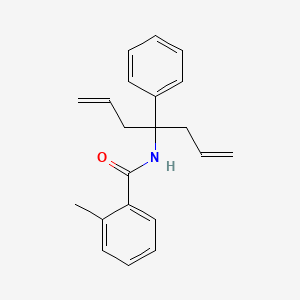![molecular formula C14H11F3N2O2 B11684513 2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide](/img/structure/B11684513.png)
2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The furan ring and the trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of furan oxides and trifluoromethyl-substituted oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan and trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-N’-[(E)-[3-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- 2-Methyl-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]thiophene-3-carbohydrazide
Uniqueness
The uniqueness of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide lies in its specific substitution pattern and the presence of both a furan ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H11F3N2O2 |
|---|---|
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-11(6-7-21-9)13(20)19-18-8-10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+ |
Clave InChI |
QZMSREFUSKUYLB-QGMBQPNBSA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11684433.png)


![Ethyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11684437.png)
![(2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11684438.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684465.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11684473.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11684484.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11684486.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11684490.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11684492.png)
